molecular formula C15H14N2O5S B2428805 (Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-81-5

(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2428805
CAS No.: 865197-81-5
M. Wt: 334.35
InChI Key: VQBZAJCJDDETOF-NXVVXOECSA-N
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Description

(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a research-grade chemical compound identified as a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is implicated in various pathological conditions. This compound's primary research value lies in its ability to selectively target the kinase domain of DAPK1, thereby serving as a crucial pharmacological tool for elucidating the kinase's intricate role in neurodegenerative diseases such as Alzheimer's disease, where its overactivation contributes to synaptic dysfunction and neuronal loss. By inhibiting DAPK1, researchers can probe its interaction with the NMDA receptor and its influence on excitotoxic signaling pathways. Furthermore, due to the established link between DAPK1 and the regulation of ferroptosis , a form of iron-dependent cell death, this inhibitor is also valuable for investigating novel cell death mechanisms in cancer and ischemia-reperfusion injury models. Its application extends to basic research aimed at understanding the fundamental signaling networks that control cellular survival and death, providing critical insights for potential future therapeutic strategies.

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-20-13(18)8-17-10-4-2-3-5-12(10)23-15(17)16-14(19)11-9-21-6-7-22-11/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBZAJCJDDETOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One approach includes the formation of the thiazole ring and subsequent functionalization to introduce the dioxine moiety. Characterization is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, compounds containing thiazole moieties have shown significant activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The cytotoxicity is often measured using MTT assays, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (μM)
DoxorubicinMCF-719.35
(Z)-methyl 2-(...)MCF-7TBD
Thiazolopyridazine 7sHCT-1166.90
DoxorubicinHCT-11611.26

The preliminary results suggest that (Z)-methyl 2-(...) may exhibit comparable or superior activity against certain cancer cell lines when compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism for the anticancer activity of thiazole derivatives involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of mitochondrial function. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased cytotoxicity .

Case Studies

  • Thiazole Derivatives in Cancer Therapy : A study demonstrated that thiazole derivatives exhibited potent cytotoxicity against MCF-7 cells with IC50 values ranging from 10.39 to 15.43 μM . The structure-activity relationship indicated that modifications on the thiazole ring significantly influenced biological activity.
  • Comparative Analysis with Doxorubicin : In a comparative study, several thiazole derivatives were shown to have lower IC50 values than doxorubicin against HCT-116 cells, suggesting that these new compounds could serve as more effective alternatives in cancer treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiazole and dioxine frameworks. For instance, derivatives of thiazoles have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that (Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate could be further explored for similar applications .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. A related study on benzothiazole derivatives indicated significant inhibition of nitric oxide production in LPS-stimulated BV2 microglial cells. This suggests that this compound may possess similar anti-inflammatory properties .

Synthesis of Novel Pharmaceuticals

The compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs targeting various diseases. For example, it can be used to create hybrid molecules that combine the beneficial properties of different pharmacophores .

Case Study 1: Anticancer Evaluation

A recent investigation into the anticancer properties of thiazole derivatives found that compounds similar to this compound inhibited cell growth in human prostate cancer cells with IC50 values in the low micromolar range. This study underscores the potential of this compound as a lead structure for developing anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory activity, researchers synthesized several derivatives based on thiazole and evaluated their effects on cytokine production in macrophages. The findings indicated that these compounds significantly reduced TNF-alpha levels, pointing towards a mechanism involving NF-kB pathway inhibition. This reinforces the possibility that this compound could be effective against inflammatory diseases .

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction Type Conditions Product References
Acid-catalyzed hydrolysis1M HCl, reflux, 6–8 hours2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3-yl)acetic acid
Base-catalyzed hydrolysis1M NaOH, 60°C, 4 hoursSodium salt of the carboxylic acid

The carboxylic acid derivative can subsequently participate in amidation or esterification reactions to produce analogs with modified pharmacokinetic properties.

Nucleophilic Substitution at the Thiazole Ring

The benzo[d]thiazole ring’s C2 position is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent imino and nitro groups (if present).

Reagent Conditions Product References
Hydrazine hydrateEthanol, reflux, 12 hours2-hydrazinyl-benzo[d]thiazole derivative
Primary amines (e.g., CH₃NH₂)DMF, 80°C, 8 hoursN-alkylated thiazole derivatives

These substitutions are regioselective and often require catalytic bases like triethylamine to deprotonate intermediates .

Reduction of Functional Groups

The nitro group (if present at the benzothiazole’s C6 position) and the imine bond can be reduced under controlled conditions.

Reduction Target Reagent/Conditions Product References
Nitro group (→ amine)H₂/Pd-C, ethanol, 40 psi, 24 hours6-amino-benzo[d]thiazole derivative
Imine bond (→ amine)NaBH₄, THF, 0°C, 2 hoursReduced thiazolidine analog

Reduction of the nitro group enhances electron density in the aromatic system, enabling electrophilic substitution reactions .

Cycloaddition and Heterocyclization

The compound participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides or azides, leveraging the electron-deficient thiazole ring.

Dipolarophile Conditions Product References
Phenyl azideToluene, 110°C, 18 hoursTriazole-fused benzothiazole derivative
Acetonitrile oxideDCM, rt, 12 hoursIsoxazole-linked hybrid

These reactions expand the compound’s scaffold for bioactivity optimization .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes halogenation or nitration at electron-rich positions.

Reagent Conditions Product References
Bromine (Br₂)Acetic acid, 50°C, 6 hours5-bromo-benzo[d]thiazole derivative
Nitration (HNO₃/H₂SO₄)0°C, 2 hours5-nitro-benzo[d]thiazole derivative

Electrophilic substitution is directed by the electron-donating effects of the imino and dioxine groups .

Interaction with Organometallic Reagents

The ester carbonyl reacts with Grignard reagents to form tertiary alcohols.

Reagent Conditions Product References
CH₃MgBrDry THF, 0°C → rt, 4 hours2-(thiazolyl)propan-2-ol derivative

This reactivity is exploited to introduce alkyl or aryl groups at the ester position.

Key Reactivity Insights:

  • The imino group (–N=C–) participates in tautomerism, influencing regioselectivity in nucleophilic attacks .

  • The 1,4-dioxine ring exhibits stability under acidic conditions but undergoes ring-opening in strong bases.

  • Steric effects from the (Z)-configuration limit accessibility to certain reaction sites, necessitating optimized conditions.

Q & A

Q. What are the standard synthetic routes for (Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how are intermediates characterized?

Synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives and 5,6-dihydro-1,4-dioxine-2-carbonyl precursors. Key steps include condensation to form the imino linkage and esterification. Intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl groups), and mass spectrometry (for molecular weight validation). Reaction conditions (e.g., solvent, temperature) are optimized to avoid side products like hydrolyzed esters .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., Z-configuration of the imino group).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities using software like SHELXL .

Q. What are the documented biological activities of structurally related benzo[d]thiazole derivatives?

Analogous compounds exhibit antimicrobial , anti-inflammatory , and anticancer activities. For example, thiazole rings mimic natural substrates, enabling enzyme inhibition (e.g., kinases). Activity is influenced by substituents like electron-withdrawing groups (e.g., dihydrodioxine) enhancing metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing by-products?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Flow chemistry improves control over exothermic steps and reduces side reactions (e.g., via continuous mixing and heat dissipation). Purity is enhanced using preparative HPLC or recrystallization .

Q. How can computational methods aid in predicting the compound’s reactivity or biological targets?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., cyclooxygenase for anti-inflammatory activity).
  • MD Simulations : Assess binding stability in biological environments .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Conduct comparative assays under standardized conditions (e.g., cell lines, dosing). Validate purity via HPLC-UV/ELSD and exclude batch variability. Use SAR studies to isolate structural contributors (e.g., replacing dihydrodioxine with cyclopropane to test metabolic stability effects) .

Q. How is the Z-configuration of the imino group experimentally confirmed, and what are its implications?

The Z-configuration is confirmed via NOESY NMR (cross-peaks between imino protons and adjacent groups) or X-ray crystallography . This configuration affects steric interactions in biological systems (e.g., binding pocket compatibility) and photostability .

Q. What advanced techniques characterize degradation products under stress conditions?

  • LC-MS/MS : Identifies hydrolyzed or oxidized by-products (e.g., ester cleavage to carboxylic acid).
  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes, followed by QbD (Quality by Design) analysis to model degradation pathways .

Methodological Resources

  • Crystallography : SHELXL for refining crystal structures and validating stereochemistry .
  • Synthetic Optimization : Flow reactors for scalable, reproducible synthesis .
  • Computational Tools : Gaussian (DFT), AutoDock (docking), GROMACS (MD) .

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